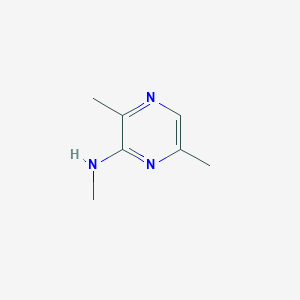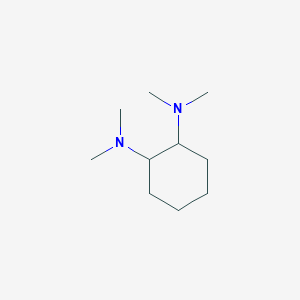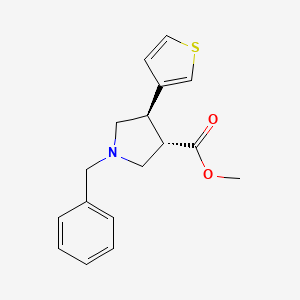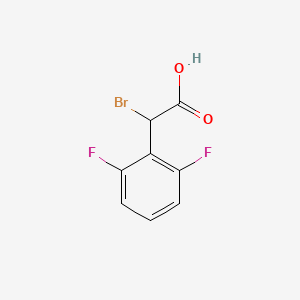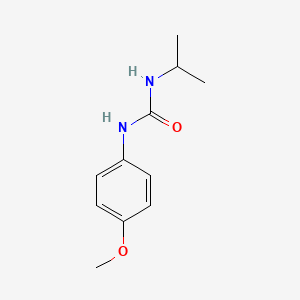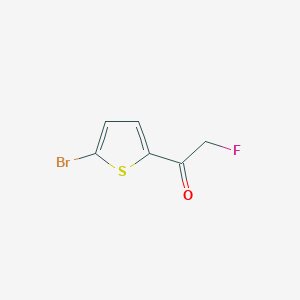
1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one (BTFE) is a compound belonging to the family of brominated thiophenes. It is a fluorinated analogue of 5-bromothiophene-2-carboxaldehyde (BTFC). BTFE is used as a building block for the synthesis of various organic compounds and materials. It is a versatile compound with a wide range of applications in the fields of organic chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is widely used in scientific research due to its versatile properties. It has been used for the synthesis of organic compounds, materials, and biochemicals, as well as for the study of their properties. It has also been used in the synthesis of bioactive compounds, such as inhibitors of protein kinases and proteases, and as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is an electron-rich compound, and its reactivity is due to its ability to interact with other molecules through electron-rich sites. The reactivity of this compound is dependent on the nature of the reaction and the type of molecule it is interacting with. For example, this compound can interact with other molecules through hydrogen bonding, electrostatic interactions, and covalent bonding.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can interact with proteins and enzymes, and can modulate their activity. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is a versatile compound and can be used in a variety of laboratory experiments. It has a wide range of applications and can be used in the synthesis of organic compounds, materials, and biochemicals. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, it is not suitable for use in experiments involving human subjects.
Orientations Futures
In the future, 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one could be further studied for its potential applications in the fields of medicine and biotechnology. For example, it could be used as a drug delivery system or as a therapeutic agent. In addition, it could be used as a building block for the synthesis of peptides and proteins, or as a tool for the study of protein-protein interactions. Furthermore, this compound could be used to study the effects of oxidative stress on cells, and to develop new therapeutic strategies for the treatment of diseases. Finally, this compound could be used to develop new materials with enhanced properties, such as increased solubility or increased stability.
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZHZGIVUTQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)

![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
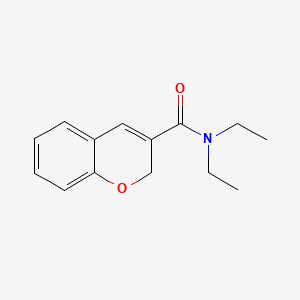
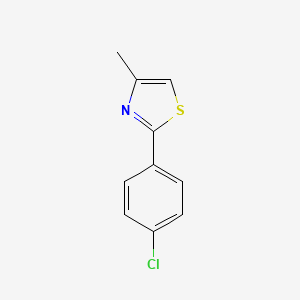
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
